molecular formula C13H20N2O2S2 B2590462 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane CAS No. 2176270-42-9

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane

Cat. No.: B2590462
CAS No.: 2176270-42-9
M. Wt: 300.44
InChI Key: HZHHSBSPVAVRPX-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and a thiophen-2-ylsulfonyl group attached to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the thiophen-2-ylsulfonyl group, and the construction of the 1,4-diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the diazepane ring.

    Substitution: Various substituents can be introduced at different positions on the cyclobutyl ring or the diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler diazepane derivatives.

Scientific Research Applications

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclobutyl-4-(thiophen-2-yl)butan-2-ol
  • 1-(5-{1’-cyclobutyl-4H-spiro[1,3-benzodioxine-2,4’-piperidine]-6-yl}thiophen-2-yl)prop-2-en-1-one

Uniqueness

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its cyclobutyl ring and thiophen-2-ylsulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclobutyl-4-thiophen-2-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c16-19(17,13-6-2-11-18-13)15-8-3-7-14(9-10-15)12-4-1-5-12/h2,6,11-12H,1,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHHSBSPVAVRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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